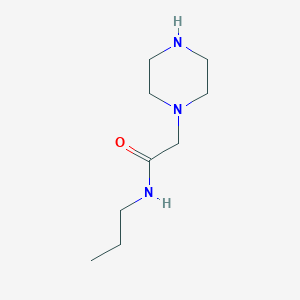

2-piperazin-1-yl-N-propylacetamide

Description

2-Piperazin-1-yl-N-propylacetamide (CAS: 39890-48-7) is a tertiary amine featuring a piperazine ring linked to an acetamide group via a methylene bridge, with a propyl substituent on the amide nitrogen. This compound is structurally characterized by its dual functional groups: the piperazine moiety, known for its versatility in medicinal chemistry, and the acetamide group, which enhances solubility and bioavailability .

Synthesis protocols for analogous compounds, such as those described in EP 2 903 618 B1, typically involve coupling piperazine derivatives with activated acetamide intermediates under mild basic conditions . While specific pharmacological data for this compound are sparse, its structural analogs have demonstrated diverse biological activities, including analgesic, anti-inflammatory, and enzyme-inhibitory properties . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica .

Propriétés

IUPAC Name |

2-piperazin-1-yl-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHNUQVGWJTISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406997 | |

| Record name | 2-piperazin-1-yl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-48-7 | |

| Record name | 2-piperazin-1-yl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-yl-N-propylacetamide typically involves the reaction of piperazine with propylacetamide under controlled conditions. One common method involves the use of acetic anhydride as a reagent, where the reaction is carried out at room temperature for a specified duration .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Piperazin-1-yl-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines .

Applications De Recherche Scientifique

2-Piperazin-1-yl-N-propylacetamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis

Mécanisme D'action

The mechanism of action of 2-piperazin-1-yl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Key Comparative Insights

Pharmacological Activity

- N-Phenyl-2-(piperazin-1-yl)acetamide exhibits notable DPPH radical scavenging activity (IC₅₀: 18.7 µM) and anti-inflammatory effects, attributed to the electron-rich phenyl group enhancing antioxidant capacity .

- 2-(Piperazin-1-yl)-N-isopropylacetamide (from Example 121 in EP 2 903 618 B1) demonstrates kinase inhibitory activity (m/e 515 [M+H]+), suggesting utility in targeted cancer therapies. The isopropyl group likely enhances metabolic stability compared to the propyl variant .

Activité Biologique

2-Piperazin-1-yl-N-propylacetamide, a compound derived from the piperazine family, has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H19N3O

- Molecular Weight : 185.27 g/mol

- Structure : The compound features a piperazine ring, which is critical for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to modulate the activity of several receptors, including:

- Dopamine Receptors : It interacts with dopamine D2 and D3 receptors, influencing dopaminergic signaling pathways. Binding affinity studies indicate that structural modifications can enhance selectivity for these receptors .

- Serotonin Receptors : The compound also exhibits activity at various serotonin receptors, which may contribute to its potential antidepressant effects .

1. Neuropharmacology

Research indicates that this compound may have neuroprotective properties. For instance, it has been investigated as a potential treatment for Parkinson's disease (PD) due to its ability to enhance dopaminergic signaling and provide neuroprotection against oxidative stress .

2. Antidepressant Effects

Studies have suggested that compounds with similar structures exhibit antidepressant-like effects through their action on the D3 receptor in the mesolimbic pathway, which is crucial for mood regulation .

Case Study: Dopamine Receptor Interaction

A study focused on structure-activity relationships (SAR) demonstrated that modifications to the piperazine moiety could significantly alter the binding affinity for dopamine receptors. Compounds derived from this compound showed varying degrees of selectivity between D2 and D3 receptors, with some analogs exhibiting low nanomolar Ki values .

Table 1: Binding Affinity of Selected Compounds

| Compound Name | Ki (nM) D2 | Ki (nM) D3 | Selectivity Ratio (D2/D3) |

|---|---|---|---|

| This compound | 57.7 | 1.21 | 47.7 |

| Compound A | 40 | 0.5 | 80 |

| Compound B | 270 | 4.78 | 56.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.